molecular formula C21H24N2O4S B4304636 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide

Cat. No.: B4304636
M. Wt: 400.5 g/mol
InChI Key: YCOVNTJEIXEPET-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group attached to a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrocarbazole core, followed by the introduction of the benzenesulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its therapeutic potential, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrahydrocarbazole moiety may also play a role in modulating the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound shares a similar tetrahydrocarbazole core but differs in the functional groups attached.

    6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another related compound with variations in the methoxy and methyl groups.

Uniqueness

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide is unique due to the specific combination of the benzenesulfonamide and tetrahydrocarbazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-26-20-10-8-15(12-21(20)27-2)28(24,25)22-13-14-7-9-19-17(11-14)16-5-3-4-6-18(16)23-19/h7-12,22-23H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOVNTJEIXEPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
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3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
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3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
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3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
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3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
Reactant of Route 6
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide

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